2-Phenyl-1,7-naphthyridine
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Overview
Description
2-Phenyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 7, with a phenyl group attached at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine can yield 1,8-naphthyridines . Another method involves the use of palladium-catalyzed coupling reactions of intermediate compounds with aromatic amines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of multicomponent reactions and metal-catalyzed processes are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups at different positions on the naphthyridine ring .
Scientific Research Applications
2-Phenyl-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it binds between base pairs of double-stranded DNA, altering its conformation and inhibiting replication and transcription processes . Additionally, certain derivatives of this compound have been identified as kinase inhibitors, targeting enzymes like c-Kit and VEGFR-2, which are involved in cell signaling pathways .
Comparison with Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
2,7-Naphthyridine: Known for its kinase inhibitory properties.
Quinolone: A bioisostere of naphthyridines with a broad spectrum of biological activities.
Uniqueness: 2-Phenyl-1,7-naphthyridine stands out due to its specific substitution pattern and the resulting unique biological activities. Its ability to act as a DNA intercalator and kinase inhibitor makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61327-60-4 |
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Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenyl-1,7-naphthyridine |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-10-14(12)16-13/h1-10H |
InChI Key |
GVXCQSZMTRMUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CN=C3 |
Origin of Product |
United States |
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